Cas no 851885-26-2 ((2R)-1-(5-chlorothiophen-2-yl)propan-2-ol)
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (2R)-1-(5-chlorothiophen-2-yl)propan-2-ol
- 851885-26-2
- EN300-1982887
- SCHEMBL9071088
-
- Inchi: 1S/C7H9ClOS/c1-5(9)4-6-2-3-7(8)10-6/h2-3,5,9H,4H2,1H3/t5-/m1/s1
- InChI Key: CAIQWSAXTHHQQY-RXMQYKEDSA-N
- SMILES: ClC1=CC=C(C[C@@H](C)O)S1
Computed Properties
- Exact Mass: 176.0062638g/mol
- Monoisotopic Mass: 176.0062638g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 48.5Ų
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982887-1g |
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol |
851885-26-2 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1982887-5g |
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol |
851885-26-2 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-1982887-10g |
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol |
851885-26-2 | 10g |
$3315.0 | 2023-09-16 | ||
| Enamine | EN300-1982887-0.05g |
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol |
851885-26-2 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1982887-0.1g |
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol |
851885-26-2 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1982887-0.25g |
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol |
851885-26-2 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1982887-0.5g |
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol |
851885-26-2 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1982887-1.0g |
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol |
851885-26-2 | 1g |
$1801.0 | 2023-06-02 | ||
| Enamine | EN300-1982887-2.5g |
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol |
851885-26-2 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1982887-5.0g |
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol |
851885-26-2 | 5g |
$5221.0 | 2023-06-02 |
(2R)-1-(5-chlorothiophen-2-yl)propan-2-ol Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on (2R)-1-(5-chlorothiophen-2-yl)propan-2-ol
Recent Advances in the Study of (2R)-1-(5-chlorothiophen-2-yl)propan-2-ol (CAS: 851885-26-2)
The compound (2R)-1-(5-chlorothiophen-2-yl)propan-2-ol (CAS: 851885-26-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol derivative, characterized by its thiophene ring and chlorinated substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex drug molecules.
One of the key areas of interest is the compound's role as an intermediate in the synthesis of bioactive molecules. Researchers have developed novel synthetic routes to produce (2R)-1-(5-chlorothiophen-2-yl)propan-2-ol with high enantiomeric purity, which is crucial for its application in drug development. The use of asymmetric catalysis and enzymatic resolution techniques has been particularly highlighted in recent publications, demonstrating advancements in the efficient and scalable production of this compound.
Pharmacological studies have explored the biological activity of (2R)-1-(5-chlorothiophen-2-yl)propan-2-ol and its derivatives. Preliminary findings suggest that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. These findings have spurred further investigation into its potential as an anti-inflammatory agent. Additionally, molecular docking studies have revealed favorable interactions between this compound and specific protein targets, indicating its utility in structure-based drug design.
Recent research has also delved into the metabolic stability and pharmacokinetic properties of (2R)-1-(5-chlorothiophen-2-yl)propan-2-ol. In vitro studies using liver microsomes have shown that the compound undergoes moderate hepatic metabolism, with the formation of several phase I and phase II metabolites. These insights are critical for understanding the compound's bioavailability and potential toxicity, which are essential considerations for its development as a therapeutic agent.
In addition to its pharmacological applications, (2R)-1-(5-chlorothiophen-2-yl)propan-2-ol has been investigated for its utility in material science. Its unique chemical structure makes it a candidate for the development of novel polymers and liquid crystals. Recent studies have demonstrated its incorporation into polymeric matrices, resulting in materials with enhanced thermal stability and optical properties.
Despite these promising developments, challenges remain in the large-scale production and application of (2R)-1-(5-chlorothiophen-2-yl)propan-2-ol. Issues such as cost-effective synthesis, purification, and scalability need to be addressed to facilitate its broader adoption in pharmaceutical and material science industries. Future research directions may include the exploration of greener synthetic methodologies and the development of derivatives with improved biological activity and physicochemical properties.
In conclusion, (2R)-1-(5-chlorothiophen-2-yl)propan-2-ol (CAS: 851885-26-2) represents a versatile compound with significant potential in both pharmaceutical and material science applications. Continued research into its synthesis, biological activity, and practical applications will undoubtedly yield valuable insights and innovations in the coming years.
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